4-ブロモ-N-メチル-1,8-ナフタレンイミド

説明

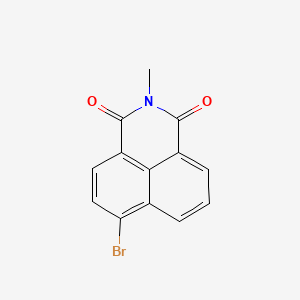

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- is a useful research compound. Its molecular formula is C13H8BrNO2 and its molecular weight is 290.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機エレクトロルミネッセンスダイオード (OLED)

4-ブロモ-N-メチル-1,8-ナフタレンイミド誘導体は、OLEDにおける発光材料としての可能性が広く研究されています。これらの化合物は、発光ホスト、ドーパント、ホールブロッキング、および電子輸送材料として機能できます。 白色を含む幅広い色の発光能力により、省エネルギー型ディスプレイや照明技術にとって貴重な存在となっています .

蛍光センシング

この化合物の強い蛍光と光安定性は、蛍光センシング用途に適した候補となっています。 イオンやその他の分析物を高感度かつ特異的に検出するために使用でき、環境モニタリングや診断において不可欠です .

細胞イメージング

強い蛍光のため、4-ブロモ-N-メチル-1,8-ナフタレンイミドは細胞イメージングに使用され、リアルタイムで生物学的プロセスを追跡し観察しています。 この用途は、特に細胞レベルでの疾患メカニズムの解明において、医学研究に不可欠です .

DNA結合と抗がん活性

研究者たちは、この化合物を用いてDNAに結合させることを検討しており、これによりがん細胞の複製プロセスを妨げることが可能になります。 この特性は、新しい抗がん療法の開発において調査されています .

ポリマー着色

この化合物は、鮮やかな蛍光のためにポリマーの着色にも使用されています。 この用途は、視覚的に魅力的で機能的な材料の製造において重要です .

レーザー活性媒体

フォトニクス分野において、4-ブロモ-N-メチル-1,8-ナフタレンイミド誘導体は、レーザー活性媒体の候補となっています。 これらの強い蛍光は、産業用および医療用アプリケーション向けに特定の特性を持つレーザーを作成するために利用できます .

電気発光材料

これらの誘導体は、電気発光材料での使用について研究されています。 これらの誘導体は、より省エネで性能が向上した新型ディスプレイの開発に使用できます .

イオンプローブ

最後に、この化合物のイオンプローブとしての役割は注目に値します。 この化合物は、特定のイオンの存在を検出するセンサーの開発に使用でき、これは化学分析や環境試験に不可欠です .

作用機序

Target of Action

The primary target of 4-Bromo-N-methyl-1,8-naphthalimide is copper ions (Cu2+) . Copper ions are essential trace elements for living organisms and play a significant role in many key physiological and pathological processes .

Mode of Action

4-Bromo-N-methyl-1,8-naphthalimide, synthesized from 4-bromo-1,8-naphthalic anhydride, acts as a fluorescent probe . It exhibits a “turn-off” detection mechanism for Cu2+ in acetonitrile solution . The fluorescence intensity of the compound shows a good linear relationship with the Cu2+ concentration . During the reaction process, the compound and Cu2+ form a 1:1 complex .

Biochemical Pathways

It is known that the compound interacts with copper ions, which are involved in various biochemical processes, including redox reactions and signal transduction .

Result of Action

The interaction of 4-Bromo-N-methyl-1,8-naphthalimide with Cu2+ results in a significant fluorescence enhancement . This property makes the compound useful as a fluorescent probe for detecting Cu2+ in various applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N-methyl-1,8-naphthalimide. For instance, the presence of other metal ions can interfere with the compound’s ability to detect Cu2+ . The compound exhibits excellent anti-interference properties, allowing it to function effectively even in the presence of other metal ions .

生化学分析

Biochemical Properties

4-Bromo-N-methyl-1,8-naphthalimide shows high stability and various fluorescence properties under different conditions . It has been synthesized via an aromatic nucleophilic substitution reaction . Its photophysical properties have been investigated in solvents with different polarity and in aqueous media . This compound shows a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features make it an excellent labeling reagent in the biological system .

Cellular Effects

The rich photophysical properties of 4-Bromo-N-methyl-1,8-naphthalimide make it a prime candidate as a probe to monitor its binding to biomolecules . This also makes it useful for monitoring its uptake and location within cells without the use of co-staining . In the anticancer research area, functionalized 4-Bromo-N-methyl-1,8-naphthalimide derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .

Molecular Mechanism

The molecular mechanism of 4-Bromo-N-methyl-1,8-naphthalimide involves the generation of radical anions via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This generation of the naphthalimide-based radical anion has been verified by 1H NMR and cyclic voltammetry analyses .

Temporal Effects in Laboratory Settings

Its high stability and various fluorescence properties under different conditions suggest that it may have long-term effects on cellular function .

特性

IUPAC Name |

6-bromo-2-methylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQFUJMBLJZBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063311 | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-90-9 | |

| Record name | 4-Bromo-N-methyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4116-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。